Cytotoxicity in Cancer Cell Lines
Smyrindioloside demonstrates measurable cytotoxicity against multiple human cancer cell lines in MTT assays. Although the data originates from a vendor technical datasheet and requires validation against a defined positive control or analog, the reported IC50 values provide a baseline for comparison. The compound shows the highest potency against HepG2 liver cancer cells with an IC50 of 20 µg/mL, compared to MCF7 breast cancer cells (IC50 = 25 µg/mL) and A549 lung cancer cells (IC50 = 30 µg/mL) . This differential cytotoxicity suggests cell-type specific activity that may be relevant for targeted cancer research. The lack of a direct comparator in the same assay system limits the strength of this evidence, but the data provides a starting point for head-to-head studies with other psoralen glycosides.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HepG2: 20 µg/mL; MCF7: 25 µg/mL; A549: 30 µg/mL |
| Comparator Or Baseline | Not specified in same assay |
| Quantified Difference | Not applicable (no direct comparator) |
| Conditions | MTT assay, cell lines: HepG2, MCF7, A549 |
Why This Matters
The measurable cytotoxicity against multiple cancer cell lines, particularly the higher potency in HepG2 cells (IC50 = 20 µg/mL), provides a quantitative rationale for selecting Smyrindioloside in anticancer drug discovery programs, especially those targeting hepatocellular carcinoma.
